molecular formula C8H5ClF4 B3029368 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 634151-25-0

1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B3029368
CAS No.: 634151-25-0
M. Wt: 212.57
InChI Key: UNZBMTCZGLEHHO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H5ClF4 and its molecular weight is 212.57. The purity is usually 95%.
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Scientific Research Applications

Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes

  • This study discusses the selective iodination of benzene derivatives using a compound similar to 1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene, emphasizing the introduction of iodine atoms at specific positions on the benzene ring (Stavber, Kralj, & Zupan, 2002).

Fluorination of 1,3-Bis-(trifluoromethyl)benzene

  • This paper reports on the fluorination process of a compound structurally related to the subject chemical, producing lightly fluorinated aromatic products (Parsons, 1972).

Versatile Starting Material for Organometallic Synthesis

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the one , has been used as a starting material for various synthetically useful reactions in organometallic synthesis (Porwisiak & Schlosser, 1996).

Photochemistry of Fluoro(trifluoromethyl)benzenes

  • The fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, related to the subject compound, were studied, providing insights into their photochemical behavior (Al-ani, 1973).

Synthesis of Soluble Fluoro-polyimides

  • Research on synthesizing soluble fluoro-polyimides using a fluorine-containing aromatic diamine related to this compound highlights the application in polymer science (Xie et al., 2001).

Nucleophilic Aromatic Substitution

  • This study involves the nucleophilic aromatic substitution of a related fluoro compound, leading to novel benzenes with specific substitution patterns (Ajenjo et al., 2016).

Synthesis and Characterization of Hyperbranched Poly(arylene ether)s

  • A related trifluoromethyl-activated trifluoro monomer was used to synthesize hyperbranched poly(arylene ether)s, demonstrating applications in advanced materials science (Banerjee et al., 2009).

Safety and Hazards

Safety data sheets suggest that this compound may cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)benzyl chloride. For instance, PCBTF slowly degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 67 days . Similar environmental interactions could potentially influence the behavior of 3-Fluoro-5-(trifluoromethyl)benzyl chloride.

Properties

IUPAC Name

1-(chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZBMTCZGLEHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659328
Record name 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634151-25-0
Record name 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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